molecular formula C14H14ClN3O2 B11173071 5-chloro-N,N-bis(2-cyanoethyl)-2-methoxybenzamide

5-chloro-N,N-bis(2-cyanoethyl)-2-methoxybenzamide

Cat. No.: B11173071
M. Wt: 291.73 g/mol
InChI Key: RTBSJRBPFHODHC-UHFFFAOYSA-N
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Description

5-chloro-N,N-bis(2-cyanoethyl)-2-methoxybenzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N,N-bis(2-cyanoethyl)-2-methoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid.

    Amidation Reaction: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is converted to an amide using N,N-bis(2-cyanoethyl)amine under appropriate reaction conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The crude product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale amidation reactions using automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N,N-bis(2-cyanoethyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles.

    Reduction Reactions: The cyano groups can be reduced to amines.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products with different functional groups replacing the chloro group.

    Reduction: Amines derived from the reduction of cyano groups.

    Oxidation: Hydroxylated derivatives of the original compound.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: As a probe to study biochemical pathways.

    Medicine: Potential use in drug development for its pharmacological properties.

    Industry: As a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N,N-bis(2-cyanoethyl)-2-methoxybenzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyanoethyl groups could play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxybenzamide: Lacks the cyanoethyl groups.

    N,N-bis(2-cyanoethyl)benzamide: Lacks the chloro and methoxy substituents.

    5-chloro-N,N-dimethyl-2-methoxybenzamide: Has dimethyl groups instead of cyanoethyl groups.

Uniqueness

5-chloro-N,N-bis(2-cyanoethyl)-2-methoxybenzamide is unique due to the presence of both cyanoethyl groups and the chloro and methoxy substituents on the benzamide core. This combination of functional groups may confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C14H14ClN3O2

Molecular Weight

291.73 g/mol

IUPAC Name

5-chloro-N,N-bis(2-cyanoethyl)-2-methoxybenzamide

InChI

InChI=1S/C14H14ClN3O2/c1-20-13-5-4-11(15)10-12(13)14(19)18(8-2-6-16)9-3-7-17/h4-5,10H,2-3,8-9H2,1H3

InChI Key

RTBSJRBPFHODHC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N(CCC#N)CCC#N

Origin of Product

United States

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